molecular formula C19H23N5O5S2 B2515455 Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate CAS No. 873002-29-0

Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate

Cat. No. B2515455
CAS RN: 873002-29-0
M. Wt: 465.54
InChI Key: GMOMYJOHFKSMFP-UHFFFAOYSA-N
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Description

The compound "Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate" is a complex organic molecule that likely contains a triazolopyridazine core, a moiety known for its potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related triazolo and pyrimidine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related triazolo and pyrimidine derivatives typically involves multi-component condensation reactions. For instance, a three-component condensation method was used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, starting from aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol . This suggests that the compound of interest might also be synthesized through a similar multi-component process, potentially involving the condensation of a sulfonyl aminoethyl moiety with a triazolopyridazine precursor.

Molecular Structure Analysis

The molecular structure of triazolo and pyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR, IR, UV, and mass spectrometry, as well as elemental analysis . X-ray single crystal diffraction is also used to determine the precise geometry of these molecules . For the compound , similar analytical techniques would likely be employed to elucidate its structure, with particular attention to the triazolopyridazine core and the attached sulfonyl and butanoate groups.

Chemical Reactions Analysis

The reactivity of triazolo and pyrimidine derivatives can be quite varied. For example, the alkyl group in 5-methyl-7-alkoxy-s-triazolo[1,5-a]pyrimidines was found to undergo rearrangement to the ring nitrogen at the 3- and 4-positions . This indicates that the compound of interest may also exhibit interesting reactivity patterns, particularly in the presence of nucleophiles or bases that could induce rearrangements or substitutions at certain positions within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo and pyrimidine derivatives are closely related to their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The antibacterial activity of some derivatives, such as the one containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, has been evaluated, showing activity against various microbial strains . Therefore, the compound "Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate" might also possess biological activity, which could be assessed through similar microbiological assays.

Scientific Research Applications

Synthesis and Applications in Chemical Research

  • Synthesis of Complex Molecules : The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives illustrates the complexity involved in creating compounds similar to Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate. This process involves interactions with various chemical agents, highlighting the intricate methodologies used in modern chemical synthesis (Mohamed, 2021).

  • Antimicrobial Activities : Studies on new 1,2,4-triazole derivatives, including the synthesis of compounds with similar structures, show their potential for antimicrobial activities. These findings suggest that Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate may have applications in developing antimicrobial agents (Bektaş et al., 2007).

  • Herbicidal Activity : Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share structural similarities, shows their effectiveness as herbicides. This indicates the potential use of Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate in agricultural applications (Moran, 2003).

  • Synthesis of Polynuclear Compounds : The creation of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from related chemical structures shows the potential for Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate in synthesizing complex molecules with potential pharmacological activities (El‐Kazak & Ibrahim, 2013).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological effects. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound, such as its use as a pharmaceutical or its role in chemical reactions. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S2/c1-4-15(19(25)29-3)30-18-10-9-16-21-22-17(24(16)23-18)11-12-20-31(26,27)14-7-5-13(28-2)6-8-14/h5-10,15,20H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOMYJOHFKSMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNS(=O)(=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate

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